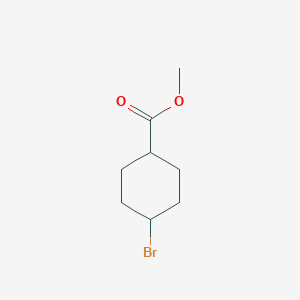![molecular formula C11H17N5O B2524976 5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one CAS No. 1020251-83-5](/img/structure/B2524976.png)
5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a tetrazole group and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of substituted tetrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving tetrazole-containing substrates. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole group can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The isobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline: This compound also contains a tetrazole group and is used in similar applications.
5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohexane: A saturated analog of the target compound, used for comparison in studies of reactivity and stability.
Uniqueness
5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring, a tetrazole group, and an isobutyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.
特性
IUPAC Name |
5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-7(2)3-8-4-9(6-10(17)5-8)12-11-13-15-16-14-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDUKBFDNRHTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=CC(=O)C1)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
![2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide](/img/structure/B2524911.png)




